

# 3-Bromo-5-(1,1-difluoroethyl)pyridine molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Bromo-5-(1,1-difluoroethyl)pyridine

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An In-depth Technical Guide to **3-Bromo-5-(1,1-difluoroethyl)pyridine**: Properties, Synthesis, and Applications for Advanced Research

## Introduction

In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount to innovation. Among the vast arsenal of chemical scaffolds, halogenated pyridines have emerged as exceptionally valuable intermediates. This guide focuses on a specific, highly functionalized example: **3-Bromo-5-(1,1-difluoroethyl)pyridine**. This compound is a trifecta of desirable chemical motifs: a biologically relevant pyridine core, a synthetically versatile bromine handle, and a metabolically robust 1,1-difluoroethyl group.

This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of the compound's core properties, explores the scientific rationale for its utility, details its reactivity in key synthetic transformations, and outlines its potential applications. The insights herein are designed to empower scientists to leverage this potent building block in the creation of novel, high-impact molecules.

## Core Compound Identification and Physicochemical Properties

Precise identification and an understanding of a compound's physicochemical properties are the foundation of any research endeavor. **3-Bromo-5-(1,1-difluoroethyl)pyridine** is a distinct chemical entity with the properties summarized below.

Identifier	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrF <sub>2</sub> N	[1][2][3][4]
Molecular Weight	222.03 g/mol	[1][2][3][4]
CAS Number	1108724-32-8	[1][2][3]
Canonical SMILES	<chem>CC(C1=CN=CC(Br)=C1)(F)F</chem>	[1][2][5]
InChIKey	WHDYQJPECGZSLP-UHFFFAOYSA-N	[3][5]
Predicted TPSA	12.89 Å <sup>2</sup>	[1]
Predicted LogP	2.9558	[1]

## The Scientific Rationale: Deconstructing the Molecular Architecture

The utility of **3-Bromo-5-(1,1-difluoroethyl)pyridine** is not accidental; it is a product of deliberate chemical design. Each component of its structure serves a distinct and valuable purpose in the context of synthetic and medicinal chemistry.

### The Pyridine Scaffold: A Privileged Heterocycle

The pyridine ring is a ubiquitous feature in pharmaceuticals and bioactive compounds.[6] Its nitrogen atom can act as a hydrogen bond acceptor and provides a handle to modulate aqueous solubility and pharmacokinetic properties. The aromatic system itself can engage in  $\pi$ -stacking interactions with biological targets. The pyridone substructure, closely related to pyridine, is also recognized as a "privileged scaffold" in drug discovery, often used as a bioisostere for phenyl or other heterocyclic rings.[7]

### The Bromo Substituent: A Gateway to Complexity

The bromine atom at the 3-position is the molecule's primary synthetic handle. As an excellent leaving group, it makes the compound an ideal substrate for a wide array of transition-metal-catalyzed cross-coupling reactions.<sup>[6]</sup> These reactions are the cornerstones of modern organic synthesis, enabling the efficient formation of new carbon-carbon and carbon-heteroatom bonds. This allows chemists to couple the pyridine core to other complex fragments, rapidly building diverse molecular libraries for screening and optimization.

## The 1,1-Difluoroethyl Moiety: A Tool for Metabolic Tuning

The introduction of fluorine into drug candidates is a well-established strategy for enhancing metabolic stability and modulating physicochemical properties. The 1,1-difluoroethyl group (a gem-difluoro moiety) is particularly significant for several reasons:

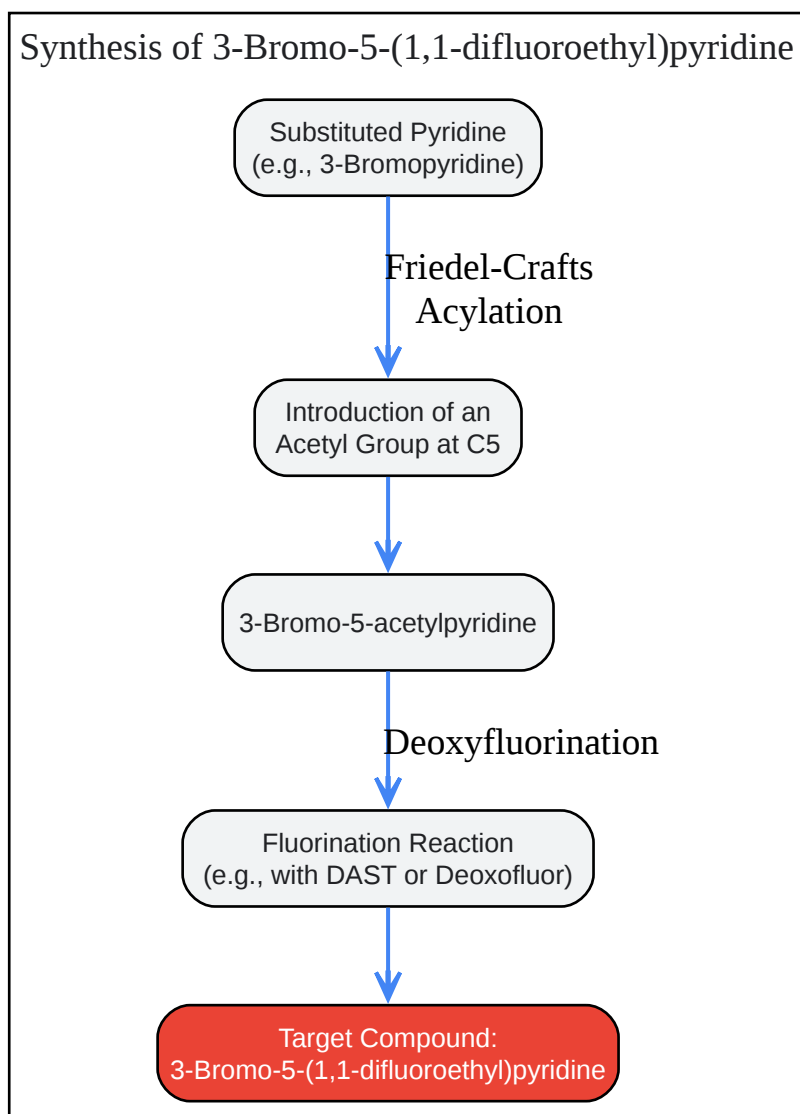
- **Metabolic Blockade:** The C-F bond is exceptionally strong. The fluorine atoms shield the adjacent methyl group from oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.
- **Lipophilicity and Binding:** Fluorine is highly electronegative but minimally increases molecular size, allowing it to serve as a bioisostere for a hydrogen atom while drastically altering local electronics. This can enhance binding affinity to target proteins and modulate properties like membrane permeability.
- **pKa Modulation:** The strong electron-withdrawing nature of the difluoroethyl group can lower the pKa of the pyridine nitrogen, influencing the molecule's ionization state at physiological pH and thereby affecting its solubility, absorption, and target engagement.

## Synthesis and Reactivity Profile

Understanding the synthesis of and subsequent reactions with **3-Bromo-5-(1,1-difluoroethyl)pyridine** is critical for its practical application.

## Illustrative Synthetic Pathway

While multiple synthetic routes are possible, a general strategy involves the functionalization of a pre-formed pyridine ring. The following diagram illustrates a conceptual pathway for the synthesis of such building blocks.



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Caption: Conceptual synthetic workflow for **3-Bromo-5-(1,1-difluoroethyl)pyridine**.

## Key Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a substrate in cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a C-C bond between the pyridine ring and a boronic acid derivative, is a flagship example.

This protocol describes a representative Suzuki-Miyaura reaction.

Objective: To couple **3-Bromo-5-(1,1-difluoroethyl)pyridine** with phenylboronic acid.

Materials:

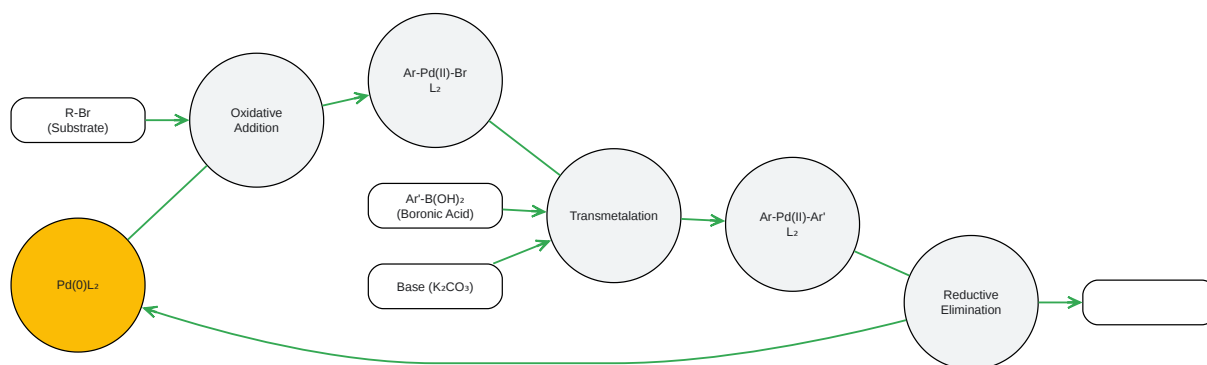
- **3-Bromo-5-(1,1-difluoroethyl)pyridine** (1.0 eq)
- Phenylboronic acid (1.2 eq)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl<sub>2</sub>) (0.03 eq)
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) (3.0 eq)
- 1,4-Dioxane (solvent)
- Water (co-solvent)

Procedure:

- Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **3-Bromo-5-(1,1-difluoroethyl)pyridine**, phenylboronic acid, Pd(dppf)Cl<sub>2</sub>, and K<sub>2</sub>CO<sub>3</sub>.
- Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Under a positive pressure of inert gas, add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
  - Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst, which is formed in situ. The aqueous base is required for the transmetalation step of the catalytic cycle.
- Reaction Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
  - Rationale: Heat is required to overcome the activation energy for the various steps in the catalytic cycle, including oxidative addition and reductive elimination.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2-12 hours).

- Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product, 5-(1,1-difluoroethyl)-3-phenylpyridine.

The following diagram outlines the catalytic cycle for this transformation.



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Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

## Conclusion

**3-Bromo-5-(1,1-difluoroethyl)pyridine** is more than a simple chemical reagent; it is a strategically designed tool for molecular innovation. Its architecture provides a stable, biologically relevant core that can be readily elaborated into complex structures via its bromine handle. The difluoroethyl group offers a proven method for enhancing the drug-like properties of a final compound, particularly its metabolic stability. For research teams engaged in the

synthesis of novel pharmaceuticals, agrochemicals, or functional materials, this building block represents a powerful and versatile starting point for accelerating discovery.

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- To cite this document: BenchChem. [3-Bromo-5-(1,1-difluoroethyl)pyridine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3032117#3-bromo-5-1-1-difluoroethyl-pyridine-molecular-weight-and-formula\]](https://www.benchchem.com/product/b3032117#3-bromo-5-1-1-difluoroethyl-pyridine-molecular-weight-and-formula)

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